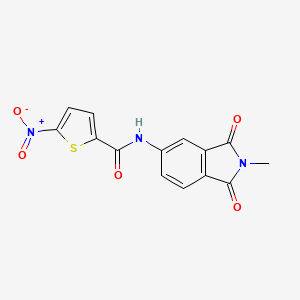

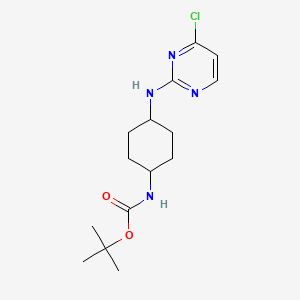

![molecular formula C24H28N4O2 B2482519 N-(3-乙基苯基)-2-(3-氧代-2-(对甲苯基)-1,4,8-三唑螺[4.5]癸-1-烯-8-基)乙酰胺 CAS No. 1184992-65-1](/img/structure/B2482519.png)

N-(3-乙基苯基)-2-(3-氧代-2-(对甲苯基)-1,4,8-三唑螺[4.5]癸-1-烯-8-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar dihydropyridine derivatives often involves the Hantzsch synthesis or related methods, where esters and aldehydes are key starting materials. For example, optically active dihydropyridines were synthesized from (R)-(-) and (S)-(+)-1,4-dihydro-5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinecarboxylic acids, achieved through optical resolution using quinidine and cinchonidine (Ashimori et al., 1991).

Molecular Structure Analysis

The molecular structure of dihydropyridine derivatives is often elucidated using techniques such as X-ray crystallography. For example, studies have determined the stereochemistry and conformation of these molecules, crucial for understanding their reactivity and interaction with biological targets (Ogawa et al., 1993).

Chemical Reactions and Properties

Dihydropyridines typically undergo reactions characteristic of their functional groups, such as esterification, nitration, and hydrogenation. Their reactivity can be influenced by substituents on the pyridine ring, affecting their pharmacological properties (Meyer et al., 1981).

Physical Properties Analysis

The physical properties of these compounds, including melting points, solubility, and crystallinity, can vary widely depending on their structure. Such properties are critical for the formulation of pharmaceutical agents (Chen Si-haia, 2011).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and photostability, are influenced by the dihydropyridine core and substituents. These properties impact the biological activity and stability of the compounds (Gaywood & Mcnab, 2009).

科学研究应用

合成和生物活性

对相关化合物的研究显示,在药物化学领域具有显著的潜力,特别是在合成具有潜在镇痛、抗炎、抗病毒和抗微生物活性的新衍生物方面。例如,对喹唑啉基乙酰胺的设计和合成已被探索其镇痛和抗炎活性,结果显示特定衍生物表现出强大的活性,与地塞米松等标准药物相当或更优,且溃疡原潜力较小 (Alagarsamy et al., 2015)。对螺环噻唑烷酮衍生物的类似研究已经确定了具有显著抗流感和人类冠状病毒活性的化合物,突显了螺环骨架在生成新类抗病毒分子方面的多功能性 (Apaydın et al., 2020)。

结构阐明和抗真菌剂

进一步的研究集中在微波辅助合成和结构阐明的乙酰胺衍生物上,揭示了它们作为广谱抗真菌剂的潜力。这种方法确定了对念珠菌和曲霉属具有杀真菌活性的化合物,突显了结构修饰在增强生物活性和特异性方面的作用 (Bardiot et al., 2015)。

潜在的抗癌应用

对含有噻唑烷酮环系统的新型三氮杂螺[4.5]癸-8-烯苄亚啉衍生物的合成已被评估其作为表皮生长因子受体抑制剂的潜力,显示出对乳腺癌细胞系的中等抗增殖活性。这突显了螺环化合物在设计针对癌症进展中关键生物靶点的抑制剂方面的应用 (Fleita et al., 2013)。

属性

IUPAC Name |

N-(3-ethylphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O2/c1-3-18-5-4-6-20(15-18)25-21(29)16-28-13-11-24(12-14-28)26-22(23(30)27-24)19-9-7-17(2)8-10-19/h4-10,15H,3,11-14,16H2,1-2H3,(H,25,29)(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEVAFDNOJMPJJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)CN2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2482436.png)

![ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate](/img/structure/B2482437.png)

![2-butyl-6-[(4-nitrophenyl)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2482444.png)

![6-Chloro-2-(1,4-diazepan-1-yl)benzo[d]thiazole dihydrochloride](/img/structure/B2482447.png)

![7-bromo-4-[3-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2482449.png)

![6-[N'-(thiophene-2-carbonyl)hydrazinecarbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2482451.png)

![6-(4-Fluorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2482454.png)

![8-(4-Chlorophenyl)-1,3,5-trimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2482455.png)

![5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B2482457.png)